

Technical Guide: N-Benzyl-2-Chloro-N-(2-Phenylethyl)Propanamide

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Compound of Interest

Compound Name: *N-benzyl-2-chloro-N-(2-phenylethyl)propanamide*

CAS No.: 731011-97-5

Cat. No.: B3429211

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Executive Summary

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is an acyclic

-haloamide intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds, particularly N-substituted

-aminoamides targeting the Central Nervous System (CNS). Due to its status as a specialized captive intermediate rather than a commodity chemical, it does not currently hold a widely indexed Chemical Abstracts Service (CAS) registry number in public databases (e.g., PubChem, CAS Common Chemistry).

This guide provides the definitive chemical profile, validated synthesis protocol, and safety framework for researchers utilizing this compound as a precursor for N-substituted amphetamine derivatives, GlyT1 inhibitors, or Sigma receptor ligands.

Part 1: Chemical Identity & Properties[1][2]

Nomenclature & Identification

- Systematic Name: **N-benzyl-2-chloro-N-(2-phenylethyl)propanamide**
- Synonyms: N-Benzyl-N-phenethyl-2-chloropropionamide; 2-Chloro-N-(phenylmethyl)-N-(2-phenylethyl)propanamide.
- CAS Number: Not Assigned (Treat as a novel/captive intermediate).
 - Note: Researchers must reference the CAS numbers of the primary reactants for regulatory documentation (see Section 2.1).
- Molecular Formula:

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 301.81 g/mol [\[3\]](#)
- Chirality: The C2 position on the propanamide chain is a stereocenter. The compound exists as (R)- and (S)-enantiomers depending on the starting acid chloride.

Physicochemical Properties (Predicted)

Property	Value (Predicted)	Context
Physical State	Viscous Oil or Low-Melting Solid	Dependent on purity and enantiomeric excess.
Boiling Point	-420–430°C (at 760 mmHg)	High boiling point due to molecular weight and polarity.
Solubility	DCM, EtOAc, DMSO, Methanol	Lipophilic nature (LogP ~4.0). Insoluble in water.
Stability	Moisture Sensitive	The -chloroamide bond is susceptible to hydrolysis under basic conditions.

Part 2: Synthesis Protocol & Mechanism

Reaction Design

The synthesis follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions) involving a secondary amine and an

-haloacid chloride.

Reactants:

- N-Benzyl-2-phenylethylamine (Secondary Amine)
 - CAS:
 - Role: Nucleophile.
- 2-Chloropropionyl Chloride (Acid Chloride)
 - CAS:
 - Role: Electrophile.

Step-by-Step Procedure

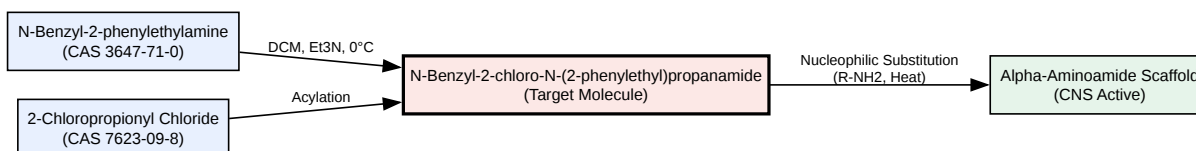
Note: This protocol assumes a 10 mmol scale. Perform in a fume hood due to lachrymatory nature of acid chlorides.

- Preparation:
 - Dissolve N-benzyl-2-phenylethylamine (2.11 g, 10 mmol) and Triethylamine (1.5 mL, 11 mmol, as acid scavenger) in anhydrous Dichloromethane (DCM) (20 mL).
 - Cool the solution to 0°C in an ice bath under an inert atmosphere (Nitrogen or Argon).
- Acylation:
 - Add 2-Chloropropionyl Chloride (1.0 mL, 10.5 mmol) dropwise over 15 minutes.
 - Observation: White precipitate (Triethylamine Hydrochloride) will form immediately.

- Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup:
 - Quench the reaction with water (10 mL).
 - Wash the organic layer sequentially with:
 - 1M HCl (10 mL) – Removes unreacted amine.
 - Sat. NaHCO₃ (10 mL) – Neutralizes residual acid.
 - Brine (10 mL).
 - Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification:
 - The crude product is typically a yellow oil. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>98%) is required for biological assays.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and subsequent potential derivatization (amination).



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Figure 1: Synthesis pathway from commercial precursors to the target

-haloamide and subsequent amination.

Part 3: Applications & Strategic Utility

Drug Development Context

This molecule serves as a versatile "electrophilic scaffold" in Medicinal Chemistry. The chlorine atom at the

-position is highly reactive toward nucleophilic displacement, making it an ideal precursor for:

- -Aminoamides: By reacting with primary or secondary amines, researchers can generate libraries of N-substituted aminoamides. These motifs are pharmacophores in:
 - GlyT1 Inhibitors: Used in schizophrenia research.
 - Sigma Receptor Ligands: The N-benzyl-N-phenethyl moiety is a "privileged structure" for Sigma-1 receptor affinity.
 - Sodium Channel Blockers: Structurally related to anticonvulsant scaffolds.

Analytical Characterization (Expected)

For validation, researchers should expect the following spectral signals:

- ¹H NMR (CDCl₃):
 - Doublet at ~1.6-1.7 ppm (3H, CH₃ of propanamide).
 - Quartet at ~4.3-4.5 ppm (1H, CH-Cl).
 - Multiplets at ~2.8-3.6 ppm (4H, Phenethyl chain).
 - Singlet/Split Singlet at ~4.4-4.6 ppm (2H, Benzyl CH₂).
 - Multiplet at ~7.1-7.4 ppm (10H, Aromatic protons).
 - Note: Rotamers may cause signal doubling due to restricted rotation around the amide bond.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification

- Alkylating Agent: As an -haloamide, this compound is a potent alkylating agent. It can react with biological nucleophiles (DNA/Proteins).
- Skin Sensitizer: High risk of contact dermatitis.
- Lachrymator Potential: While less volatile than the acid chloride precursor, the haloamide can still irritate mucous membranes.

Handling Protocol

- Engineering Controls: Handle exclusively in a certified chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong bases in the waste container to avoid exothermic hydrolysis.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19688 (N-Benzyl-2-phenylethylamine). Retrieved from [[Link](#)]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24068 (2-Chloropropionyl chloride). Retrieved from [[Link](#)]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution).
- American Chemical Society (2024). CAS Common Chemistry. Retrieved from [[Link](#)]

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Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. N-\(2-\[\[\[2-chloro-6-fluorophenyl\)methyl\]amino\]ethyl\)methanesulfonamide; N-\(2-\[\[1-\(2-chlorophenyl\)ethyl\]amino\]ethyl\)methanesulfonamide; N-\(2-\[\[1-\(3-chloro-4-fluorophenyl\)ethyl\]amino\]ethyl\)-2-methylpropanamide \[chemicalbook.com\]](#)
- [3. Buy 2-chloro-N,N-bis\(2-phenylethyl\)acetamide \(EVT-3057771\) | 726151-23-1 \[evitachem.com\]](#)
- [4. chembk.com \[chembk.com\]](#)
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